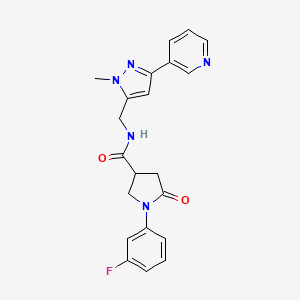

![molecular formula C17H11N3O2S B2809175 N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide CAS No. 863589-41-7](/img/structure/B2809175.png)

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

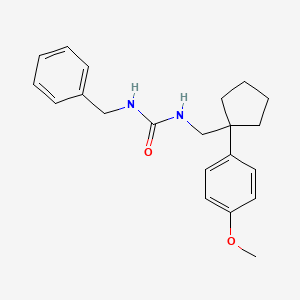

“N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide” is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives . It has been identified as a potent phosphoinositide 3-kinase (PI3K) inhibitor . This compound has been synthesized and tested for its PI3K inhibitory activity, showing potent inhibitory activity .

Synthesis Analysis

The synthesis of this compound involves several steps. The initial compound, N-(pyridin-2-yl)furan-2-carboxamide, was synthesized by heating commercial pyridin-2-amine and furan-2-carbonyl chloride in boiling propan-2-ol . This was then treated with excess diphosphorus pentasulfide in anhydrous toluene under reflux to afford the corresponding carbothioamide . The carbothioamide was then oxidized with potassium ferricyanide in alkaline medium to yield the final compound .Molecular Structure Analysis

The molecular structure of this compound was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The N-heterocyclic core of the compound was found to be directly involved in the binding to the kinase through key hydrogen bonds interaction .Chemical Reactions Analysis

The compound was subjected to various chemical reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The substituent entered exclusively the 5-position of the furan ring . The alkylation of the compound with methyl iodide led to the formation of a quaternization product at the pyridine nitrogen atom .Physical And Chemical Properties Analysis

The compound is a colorless solid with a melting point of 116–118 °C . It was characterized by NMR and HRMS analysis .Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole-based heterocyclic amides, including those related to the compound , have been synthesized and investigated for antimicrobial activity. One such study on a thiazole-based amide showed promising antimicrobial activity against a range of Gram-negative and Gram-positive bacteria as well as fungi, suggesting potential for pharmacological and medical applications (Cakmak et al., 2022).

Antiprotozoal Agents

Another research avenue explores the antiprotozoal properties of related compounds. For example, studies on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural similarities with the compound of interest, have shown strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, indicating potential as antiprotozoal agents (Ismail et al., 2004).

Synthetic Methodologies and Chemical Reactivity

The synthesis and reactivity of related compounds, such as 2-(furan-2-yl)thiazolo[5,4-f]quinoline, have been explored, providing valuable insights into synthetic methodologies that could be applicable to the synthesis of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide. These studies contribute to the broader chemical knowledge necessary for the development of novel compounds with potential applications in drug discovery and material science (El’chaninov & Aleksandrov, 2017).

Biological Activity and Drug Design

Further research into the biological activity of thiazolo[4,5-b]pyridine derivatives, similar in structure to the target compound, has been conducted to evaluate their potential in drug design. For instance, some thiazolo[4,5-b]pyridine-2(3H)-one derivatives have shown moderate inhibitory activity against cancer cell lines in screenings according to US NCI protocols. This indicates that derivatives of this compound might also possess biological activities worth exploring for therapeutic applications (Lozynskyi et al., 2018).

Mechanism of Action

Target of Action

Thiazolo[5,4-b]pyridine derivatives have been reported to possess a broad spectrum of pharmacological activities . They have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K) enzymes , which play a crucial role in cellular functions such as growth and proliferation.

Mode of Action

The compound’s interaction with its targets involves the formation of key hydrogen bonds . This interaction inhibits the activity of PI3K enzymes, leading to changes in cellular functions such as cell growth and proliferation .

Biochemical Pathways

The inhibition of PI3K enzymes affects several biochemical pathways. PI3K is a part of the PI3K/AKT/mTOR pathway, which is involved in cell cycle progression, growth, and survival. By inhibiting PI3K, the compound can potentially disrupt these processes, leading to antitumor effects .

Pharmacokinetics

The compound’s potent inhibitory activity suggests that it may have favorable bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of PI3K enzymes and disruption of the PI3K/AKT/mTOR pathway . This can lead to decreased cell growth and proliferation, potentially resulting in antitumor effects .

Biochemical Analysis

Biochemical Properties

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide has been reported to possess a broad spectrum of pharmacological activities . It has been shown to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound interacts with PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values .

Cellular Effects

In cellular contexts, this compound has been shown to influence cell function by inhibiting PI3K, thereby impacting cell signaling pathways, gene expression, and cellular metabolism . The inhibition of PI3K can lead to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical secondary messenger in cells, and thus affect downstream signaling pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with PI3K, leading to its inhibition . This inhibition can affect downstream signaling pathways, including the Akt/mTOR pathway, which plays a crucial role in regulating cell growth and survival .

Metabolic Pathways

Given its inhibitory activity against PI3K, it is likely to impact the PI3K/Akt signaling pathway .

Properties

IUPAC Name |

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O2S/c21-15(14-7-3-9-22-14)19-12-5-1-4-11(10-12)16-20-13-6-2-8-18-17(13)23-16/h1-10H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYJMRRWOZWRGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(6-methyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2809098.png)

![2,6-dichloro-N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}benzamide](/img/structure/B2809102.png)

![2-(3,4-Dimethylphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2809109.png)

![N-(3,5-difluorobenzyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2809111.png)

![2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2809112.png)

![4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2809114.png)